molecular formula C15H18N2O4 B2401661 methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate CAS No. 82603-71-2

methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate

Cat. No.: B2401661
CAS No.: 82603-71-2
M. Wt: 290.319
InChI Key: XQALDNLXLMRCPN-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate is a chemical compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties

Mechanism of Action

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. It has been observed that the compound can undergo alkylation with methyl bromoacetate .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. It has been observed that the compound can interact with n-nucleophiles, amines, and hydrazines .

Result of Action

It has been observed that the compound can undergo reactions with polyfunctional electrophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been described for the preparation of similar quinazolinone derivatives . This method involves oxidative rearrangement and provides a straightforward route to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazolinone ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2/TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinazolinones, while substitution reactions can introduce new functional groups to the quinazolinone ring.

Scientific Research Applications

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has been studied for its potential anticonvulsant and anticancer activities

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate stands out due to its specific chemical structure, which imparts unique biological activities. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQALDNLXLMRCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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